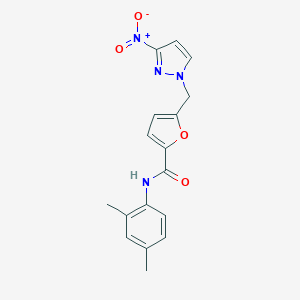
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CFM 4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFM 4 is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 is not fully understood. However, it has been shown to modulate the activity of various receptors, including the cannabinoid receptor type 1 (CB1), the transient receptor potential vanilloid type 1 (TRPV1), and the P2X7 receptor. 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been shown to have various biochemical and physiological effects. In cancer cells, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 induces apoptosis by activating caspase-3 and caspase-7. In neurons, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 modulates the activity of the endocannabinoid system, leading to pain relief. In immune cells, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 inhibits the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has several advantages for lab experiments, including its high yield of synthesis, its relatively simple synthesis method, and its potential applications in various scientific research fields. However, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4, including the development of more efficient synthesis methods, the identification of its molecular target(s), and the investigation of its potential applications in other scientific research fields. 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its mechanism of action and its potential applications.
Métodos De Síntesis
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been synthesized using various methods, including the reaction of 3-fluorobenzoyl chloride with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. Another method involves the reaction of 3-fluorobenzoyl isocyanate with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 is relatively simple, and the yield is high.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been used to study the role of the endocannabinoid system in pain modulation. In immunology, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H11ClFN3O |
Peso molecular |
267.68 g/mol |
Nombre IUPAC |
4-chloro-N-(3-fluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClFN3O/c1-7-10(13)11(17(2)16-7)12(18)15-9-5-3-4-8(14)6-9/h3-6H,1-2H3,(H,15,18) |
Clave InChI |
YBIAFXBEDRFNPW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)F)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)


